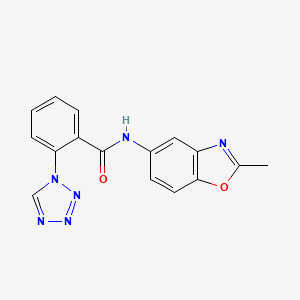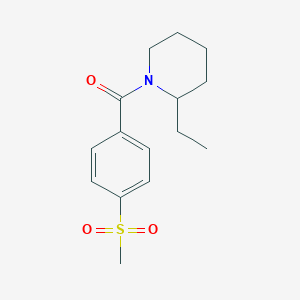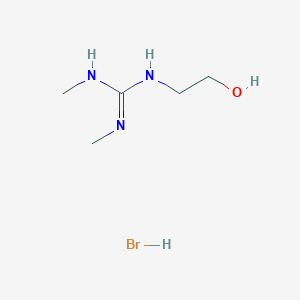
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide, also known as BMB-231, is a chemical compound that has been widely researched for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In pharmacology, it has been studied for its effects on the central nervous system, including its potential as an analgesic and anxiolytic agent. In neuroscience, it has been investigated for its potential as a tool for studying the function of GABA-A receptors in the brain.
作用機序
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide is believed to act as a positive allosteric modulator of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the brain. By binding to a specific site on the receptor, N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide enhances the activity of GABA, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and hypnotic agents.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects, including increased GABAergic transmission, reduced anxiety-like behavior in animal models, and analgesic effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide is its high selectivity for GABA-A receptors, which makes it a useful tool for studying the function of these receptors in the brain. However, one of the limitations of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide is its relatively low potency compared to other GABA-A receptor modulators, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide. One area of interest is the development of more potent and selective GABA-A receptor modulators based on the structure of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide. Another area of interest is the investigation of the potential therapeutic applications of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide in the treatment of neurodegenerative diseases and other disorders of the central nervous system. Finally, further research is needed to elucidate the precise mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide and its effects on neuronal function and behavior.
合成法
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-(2-amino-5-methylphenyl)benzoxazole with sodium azide, followed by the reduction of the resulting intermediate with sodium borohydride, and subsequent reaction with 4-chloro-3-nitrobenzoic acid. The final product is obtained by the reduction of the nitro group with iron powder and acetic acid.
特性
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c1-10-18-13-8-11(6-7-15(13)24-10)19-16(23)12-4-2-3-5-14(12)22-9-17-20-21-22/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMUQBJJBIHORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)
![4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)

![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)
![(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545399.png)


![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)

![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B7545444.png)
![4-[4-(4-Methoxyphenyl)-2-morpholin-4-yl-6-(trichloromethyl)-1,3,5-triaza-2lambda5-phosphacyclohexa-2,4,6-trien-2-yl]morpholine](/img/structure/B7545451.png)
